Cas no 27740-01-8 (Scutellarin)
Scutellarin Chemical and Physical Properties
Names and Identifiers
-
- Scutellarin
- 7-(beta-d-glucopyranuronosyloxy)-5,6-dihydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one
- SCUTELLAREIN 7-O-GLUCURONIDE
- (4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl
- β-D-Glucopyranosiduronicacid,5,6-dihydroxy-2-
- 4',5,6-Trihydroxy-7-[(β-D-glucopyranuronosyl)oxy]flavone
- 4',5,6-Trihydroxyflavon-7-yl β-D-glucopyranosiduronic acid
- 5,6-Dihydroxy-4-oxo-2-(4-hydroxyphenyl)-4H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid
- Scutellarein 4'-methyl ether 7-glucuronide
- Scutellarein 7-glucuronide
- Scutellarein 7-b-D-glucuronide
- Scutellarein 7-beta-D-glucuronide
- Scutellarin B
- SCUTELLARIN(P)
- Salicin
- 5,6-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid
- 7-(β-D-Glucopyranuronosyloxy)-5,6-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- Breviscapin Scutellarein-7-O-β-D-glucuronide
- Scutellarein 7-
- Breviscapin
- Scutellarein-7-O-β-D-glucuronide
- Scutellarein-7-glucuronide
- Breviscapine
- Scutellarein-7beta-D-glucuronide
- Scutellarein-7beta-D-glucuronoside
- Scutellarein-7-O-beta-D-glucuronide
- Scutellarein 7-O-beta-D-glucuronide
- 16IGP0ML9A
- beta-D-Glucopyranosiduronic acid, 5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl
- (2S,3S,4S,5R,6S)-6
- Q-100351
- CHEMBL487805
- UNII-16IGP0ML9A
- MEGxp0_000554
- (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-chromen-7-yl]oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
- Flavone, 4',5,6,7-tetrahydroxy-, 7-beta-D-glucopyranuronoside
- .BETA.-D-GLUCOPYRANOSIDURONIC ACID, 5,6-DIHYDROXY-2-(4-HYDROXYPHENYL)-4-OXO-4H-1-BENZOPYRAN-7-YL
- (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- new-breviscapine
- CCG-269364
- SCUTELLAREIN GLUCURONIDE [MI]
- CHEBI:61278
- Glucopyranosiduronic acid, 5,6-dihydroxy-2-(p-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl, beta-D-
- 27740-01-8
- SCUTELLAREIN 7-O-.BETA.-GLUCURONIDE
- A819175
- SCUTELLAREIN 7-.BETA.-D-GLUCURONOSIDE
- CCG-269365
- NCGC00480778-01
- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- 5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranosiduronic acid
- FLAVONE, 4',5,6,7-TETRAHYDROXY-, 7-.BETA.-D-GLUCOPYRANURONOSIDE
- BDBM50242284
- dengzhanhua
- (2S,3S,4S,5R,6S)-6-[5,6-DIHYDROXY-2-(4-HYDROXYPHENYL)-4-OXO-CHROMEN-7-YL]OXY-3,4,5-TRIHYDROXY-OXANE-2-CARBOXYLIC ACID
- SCHEMBL4211849
- BCP11536
- S-7-G
- Scutellarin,(S)
- (2S,3S,4S,5R,6S)-6-((5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- BS-16838
- Q410712
- Breviscapin;Scutellarein-7-glucuronide;Scutellarin B
- HY-N0751
- NS00015058
- SCUTELLAREIN GLUCURONIDE [WHO-DD]
- 116122-36-2
- GLUCOPYRANOSIDURONIC ACID, 5,6-DIHYDROXY-2-(P-HYDROXYPHENYL)-4-OXO-4H-1-BENZOPYRAN-7-YL, .BETA.-D-
- s3810
- SCUTELLAREIN 7-O-.BETA.-D-GLUCURONIDE
- 4H-1-Benzopyran-4-one, 7-(.beta.-D-glucopyranuronosyloxy)-5,6-dihydroxy-2-(4-hydroxyphenyl)-
- AC-6073
- SCUTELLAREIN 7-.BETA.-D-GLUCURONIDE
- AKOS016009652
- CS-4273
- DTXSID101336184
- Scutellarin, analytical standard
- 4',5,6,7-Tetrahydroxyflavone 7-glucuronide
- Scutellarein-7I2-D-glucuronide
- GTPL13075
- Scutellarein-7-O-b-D-glucuronide
- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Scutellarein 7-O-b-D-glucuronide
- SCUTELLAREIN GLUCURONIDE
- SCUTELLAREIN 7-O-BETA-GLUCURONIDE
- scutellarein 7-beta-D-glucuronoside
- 6-((5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)-3,4,5-trihydroxyoxane-2-carboxylate
- 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate
- (2R,3S,4S,5R,6S)-6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate
- scutellarein-7-O-glucuronide
- DJSISFGPUUYILV-ZFORQUDYSA-N
- Scutellarein-7I2-D-glucuronoside
- (2R,3S,4S,5R,6S)-6-((5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)-3,4,5-trihydroxyoxane-2-carboxylate
- Scutellarein-7b-D-glucuronide
- (3S,4S,6S)-6-(5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Scutellarein-7-O-I2-D-glucuronide
- Scutellarein 7-O-I2-D-glucuronide
- scutellarein-7-O-beta-glucuronide
- (3S,4S,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Scutellarein-7b-D-glucuronoside
-
- MDL: MFCD01861503
- Inchi: 1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
- InChI Key: DJSISFGPUUYILV-ZFORQUDYSA-N
- SMILES: O1[C@H](C(=O)O)[C@H]([C@@H]([C@H]([C@@H]1OC1=C(C(=C2C(C=C(C3C=CC(=CC=3)O)OC2=C1)=O)O)O)O)O)O
- BRN: 71779
Computed Properties
- Exact Mass: 462.08000
- Monoisotopic Mass: 462.07982601 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 33
- Rotatable Bond Count: 4
- Complexity: 777
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 462.4
- XLogP3: 0.8
- Topological Polar Surface Area: 203
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.8100
- Melting Point: 210-215°C
- Boiling Point: 891.6℃ at 760 mmHg
- Flash Point: 314.9 °C
- PSA: 207.35000
- LogP: -0.15220
- Specific Rotation: -134.2°(c=0.5 pyridine)
Scutellarin Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Scutellarin Pricemore >>
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S107670-100mg |
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Scutellarin Suppliers
Scutellarin Related Literature
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Hao Tang,Nian-Guang Li,Yu-Ping Tang,Qian-Ping Shi,Jian-Ming Guo,Wei Zhang,Min-Zhe Shen,Jin-Ao Duan Anal. Methods 2014 6 4667
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Jianyong Huang,Ya Su,Chunlei Yang,Shaoguang Li,Youjia Wu,Bing Chen,Xinhua Lin,Liying Huang,Hong Yao,Peiying Shi RSC Adv. 2019 9 25309
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Tao Wang,Hin Kiu Lee,Grace Gar Lee Yue,Arthur Chi Kong Chung,Clara Bik San Lau,Zongwei Cai Analyst 2021 146 289
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Xin He,Wei Long,Hui Dong,Chunhua Wang,Xiaofei Chu,Qisheng Zheng,Saijun Fan RSC Adv. 2017 7 22640
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Jun Xu,Min Zhao,Dawei Qian,Er-xin Shang,Shu Jiang,Jianming Guo,Jin-ao Duan,Leyue Du Anal. Methods 2014 6 2314
Additional information on Scutellarin
Scutellarin (CAS No. 27740-01-8): A Comprehensive Overview of Its Pharmacological Properties and Recent Research Applications
Scutellarin, chemically known by the identifier CAS No. 27740-01-8, is a flavonoid compound that has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities. This molecule, derived from various plants, particularly those in the Lamiaceae family, exhibits a range of therapeutic potential, making it a subject of extensive study in both academic and industrial settings.
The chemical structure of Scutellarin features a unique combination of hydroxyl and methoxy groups, which contribute to its potent pharmacological effects. Its molecular formula, C15H10O6, underscores its flavonoid nature, and its solubility profile in water and organic solvents makes it suitable for various formulation applications. These structural characteristics have positioned Scutellarin as a promising candidate for developing novel therapeutic agents.
In recent years, research on Scutellarin has expanded significantly, with studies focusing on its antioxidant, anti-inflammatory, and neuroprotective properties. One of the most compelling areas of investigation has been its role in neurodegenerative diseases. Preclinical studies have demonstrated that Scutellarin can mitigate neuroinflammation and protect against oxidative stress, which are key pathological mechanisms in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its potential as a therapeutic intervention.
The anti-inflammatory effects of Scutellarin have also been extensively studied, particularly in the context of chronic inflammatory diseases. Research indicates that Scutellarin can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating nuclear factor kappa B (NF-κB) signaling pathways. This mechanism of action makes it a valuable candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory and neuroprotective properties, Scutellarin has shown promise in cancer research. Studies have revealed that Scutellarin can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and inhibiting survival signaling pathways such as PI3K/Akt. Furthermore, its ability to suppress tumor growth and metastasis has been observed in preclinical models, suggesting its potential as an adjuvant therapy in cancer treatment regimens.
The cardiovascular system has also been a focus of research regarding Scutellarin. Evidence suggests that this compound can improve endothelial function by enhancing nitric oxide production and reducing oxidative stress. These effects are particularly relevant in the context of cardiovascular diseases such as atherosclerosis and hypertension. By promoting vasodilation and inhibiting platelet aggregation, Scutellarin may help mitigate risk factors associated with these conditions.
The antimicrobial properties of Scutellarin have not been overlooked either. Studies have demonstrated its efficacy against various bacterial and fungal strains, including those resistant to conventional antibiotics. This broad-spectrum antimicrobial activity makes Scutellarin a promising candidate for developing novel antimicrobial agents to combat emerging infectious diseases.
The pharmacokinetic profile of Scutellarin, as indicated by studies using CAS No. 27740-01-8, suggests that it has a reasonable bioavailability when administered orally or intravenously. However, issues related to rapid metabolism and limited tissue distribution may pose challenges for therapeutic applications. Efforts are ongoing to optimize delivery systems, such as nanoparticles or liposomes, to enhance the compound's bioavailability and target specificity.
The safety profile of Scutellarin, based on preclinical toxicology studies, has generally been favorable with minimal side effects observed at therapeutic doses. Nevertheless, further clinical trials are necessary to fully characterize its safety profile in human populations. These studies will also provide insights into optimal dosing regimens and potential drug interactions.
The industrial application of Scutellarin, particularly for pharmaceutical development, is hindered by challenges associated with large-scale extraction from natural sources. While plant-based extraction remains feasible, synthetic routes have been explored to produce pure batches of the compound more efficiently. Advances in synthetic chemistry may eventually make it economically viable to produce sufficient quantities for commercial use.
In conclusion, the multifaceted pharmacological properties of Scutellantrin (CAS No. 27740-01-8)